molecular formula C15H10ClNO B1608764 2-(4-Chlorophenyl)indolizine-3-carbaldehyde CAS No. 558424-57-0

2-(4-Chlorophenyl)indolizine-3-carbaldehyde

Cat. No.: B1608764
CAS No.: 558424-57-0
M. Wt: 255.7 g/mol
InChI Key: BHZHIJDNUJCYFI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)indolizine-3-carbaldehyde (CPCA) is an aromatic aldehyde that is widely used in scientific research applications. It is a versatile and highly reactive chemical compound that is used in a variety of experiments, including those related to biochemistry, physiology, and pharmacology. CPCA has a unique structure and properties that make it an ideal compound for a variety of research applications.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed various methods for synthesizing and characterizing indolizine derivatives, including 2-(4-Chlorophenyl)indolizine-3-carbaldehyde. One study presents a novel one-pot domino reaction for creating 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives without prior activation or modification, indicating the versatility and potential of indolizine compounds in synthesis processes (M. Ziyaadini et al., 2011). Another research highlights the synthesis and optical properties of 2-acyl-6-arylindolizines, showcasing their unique absorption and fluorescence characteristics, which could be significant for applications in materials science and photophysical studies (Yan-qing Ge et al., 2015).

Methodological Advances

Innovative methods for the synthesis of indolizine-1-carbaldehydes have been developed, demonstrating the compound's accessibility and functionalization potential. One approach involves a direct synthesis from phenylpropiolaldehyde and pyridinium ylides, providing a simple and efficient route to functionalized indolizines (Tao Gao et al., 2016). Another study explores a Co(III)-catalyzed cycloaddition of 2-arylpyridines or 2-alkenylpyridines with aldehydes, facilitating the creation of diverse indolizine structures, including benzoindolizines, through Csp(2)-H bond activation (Xun Chen et al., 2016).

Potential Applications in Anticancer Research

Indolizine derivatives, including those related to this compound, have shown promise in anticancer research. One particular study investigates indolizine-chalcone hybrids, revealing their potential in inducing caspase-dependent apoptosis in human lymphoma cells, highlighting the therapeutic possibilities of indolizine compounds in cancer treatment (Sujin Park et al., 2018).

Safety and Hazards

The safety information for this compound is not readily available .

Properties

IUPAC Name

2-(4-chlorophenyl)indolizine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-12-6-4-11(5-7-12)14-9-13-3-1-2-8-17(13)15(14)10-18/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZHIJDNUJCYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N2C=C1)C=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395775
Record name 2-(4-chlorophenyl)indolizine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

558424-57-0
Record name 2-(4-chlorophenyl)indolizine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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